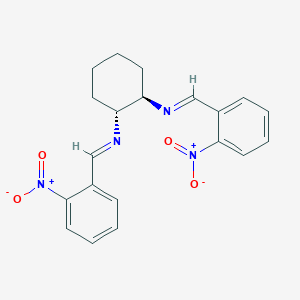
N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine, also known as H2NBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. H2NBD is a photochromic molecule that undergoes reversible photoisomerization upon exposure to light. This property has made it a valuable tool in studying various biological processes, such as protein-protein interactions, enzyme kinetics, and ion channel gating. In
Aplicaciones Científicas De Investigación
N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine has found extensive applications in various scientific fields, including biochemistry, biophysics, and pharmacology. One of the primary uses of this compound is in the study of protein-protein interactions. This compound can be conjugated to proteins, and the photoisomerization of this compound can be used to detect changes in protein conformation upon ligand binding. This technique has been used to study various protein interactions, such as receptor-ligand binding and enzyme-substrate interactions.
This compound has also been used to study enzyme kinetics. By conjugating this compound to an enzyme, the photoisomerization of this compound can be used to monitor changes in enzyme activity upon ligand binding. This technique has been used to study various enzymes, such as kinases and phosphatases.
In addition, this compound has been used to study ion channel gating. By conjugating this compound to an ion channel, the photoisomerization of this compound can be used to monitor changes in ion channel activity upon ligand binding. This technique has been used to study various ion channels, such as voltage-gated ion channels and ligand-gated ion channels.
Mecanismo De Acción
The mechanism of action of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine involves reversible photoisomerization upon exposure to light. This compound exists in two isomeric forms, the trans form and the cis form. Upon exposure to light, the trans form of this compound undergoes a photochemical reaction, resulting in the formation of the cis form. The cis form of this compound can then be converted back to the trans form upon exposure to a different wavelength of light.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects. It is not toxic to cells at concentrations used in experiments, and it does not interfere with cellular processes. However, it is important to note that the conjugation of this compound to proteins or other molecules may affect their function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine in lab experiments is its reversible photoisomerization property. This property allows for the monitoring of changes in protein conformation, enzyme activity, and ion channel gating in real-time. In addition, this compound is easy to conjugate to proteins and other molecules, making it a valuable tool in studying various biological processes.
However, there are also some limitations to using this compound in lab experiments. One limitation is that the photoisomerization of this compound requires exposure to specific wavelengths of light, which may limit its use in certain experimental setups. In addition, the conjugation of this compound to proteins or other molecules may affect their function, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine in scientific research. One direction is the development of new conjugation methods for this compound, which may allow for its use in a wider range of experiments. Another direction is the development of new applications for this compound, such as in the study of membrane proteins and lipid-protein interactions. Finally, the development of new photochromic molecules with similar properties to this compound may lead to the discovery of new tools for studying biological processes.
Métodos De Síntesis
The synthesis of N~1~,N~2~-bis(2-nitrobenzylidene)-1,2-cyclohexanediamine involves the reaction of 1,2-cyclohexanediamine with 2-nitrobenzaldehyde in the presence of a catalyst. The reaction yields a yellow crystalline product that can be purified by recrystallization. The purity of the product can be confirmed by using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Propiedades
Número CAS |
728042-45-3 |
|---|---|
Fórmula molecular |
C20H20N4O4 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
1-(2-nitrophenyl)-N-[(1R,2R)-2-[(2-nitrophenyl)methylideneamino]cyclohexyl]methanimine |
InChI |
InChI=1S/C20H20N4O4/c25-23(26)19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24(27)28/h1-2,5-8,11-14,17-18H,3-4,9-10H2/t17-,18-/m1/s1 |
Clave InChI |
QKHJFYNPGVPCLF-QZTJIDSGSA-N |
SMILES isomérico |
C1CC[C@H]([C@@H](C1)N=CC2=CC=CC=C2[N+](=O)[O-])N=CC3=CC=CC=C3[N+](=O)[O-] |
SMILES |
C1CCC(C(C1)N=CC2=CC=CC=C2[N+](=O)[O-])N=CC3=CC=CC=C3[N+](=O)[O-] |
SMILES canónico |
C1CCC(C(C1)N=CC2=CC=CC=C2[N+](=O)[O-])N=CC3=CC=CC=C3[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-bromo-7-(methylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B287986.png)
![4-Bromo-2-[3-(4-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287987.png)
![4-Bromo-2-[3-(3-methoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287989.png)
![4-Bromo-2-[3-(4-bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287990.png)
![4-Bromo-2-[3-(2-chlorophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287994.png)
![4-bromo-2-[(E)-3-(3-chlorophenyl)prop-2-enoyl]-7-(methylamino)cyclohepta-2,4,6-trien-1-one](/img/structure/B287995.png)
![4-Bromo-2-[3-(2-ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287996.png)
![4-Bromo-2-[3-(4-ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287997.png)
![4-Bromo-2-[3-(3,4-dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287998.png)
![4-Bromo-2-[3-(2,5-dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B287999.png)
![4-Bromo-2-[3-(2,4-dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288000.png)
![4-Bromo-2-[3-(2,3-dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288001.png)
![3,5-dibromo-2-hydroxy-7-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288003.png)
![3,5-dibromo-2-hydroxy-7-[(E)-3-(2-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288006.png)